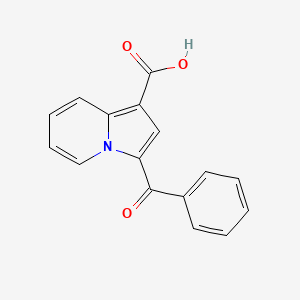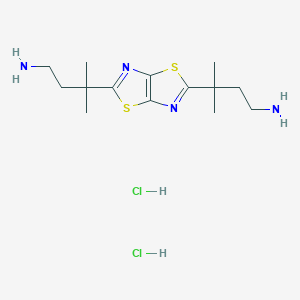
methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate is an organic compound characterized by a cyclooctatetraene ring with four conjugated double bonds and a phenyl group attached to the second carbon. The compound also features a carboxylate ester group at the first carbon. This unique structure imparts interesting chemical properties and reactivity, making it a subject of study in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate typically involves the following steps:
Formation of Cyclooctatetraene: Cyclooctatetraene can be synthesized through the dehydrohalogenation of 1,5,9-cyclododecatriene using a strong base such as potassium tert-butoxide.
Phenylation: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl chloride and aluminum chloride as a catalyst.
Esterification: The carboxylate ester group is introduced by reacting the cyclooctatetraene derivative with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets and pathways. The conjugated double bonds in the cyclooctatetraene ring allow for electron delocalization, which can interact with enzymes and receptors in biological systems. The phenyl group and ester functionality also contribute to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctatetraene: A parent compound with similar structural features but lacking the phenyl and ester groups.
Benzene: An aromatic compound with a similar conjugated system but a different ring size and stability.
Tetraphenylene: A polycyclic aromatic hydrocarbon with multiple phenyl groups.
Uniqueness
Methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate is unique due to its combination of a cyclooctatetraene ring with a phenyl group and an ester functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H14O2 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
methyl (1Z,3Z,5Z,7Z)-2-phenylcycloocta-1,3,5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C16H14O2/c1-18-16(17)15-12-8-3-2-7-11-14(15)13-9-5-4-6-10-13/h2-12H,1H3/b3-2-,7-2?,8-3?,11-7-,12-8-,14-11?,15-12?,15-14- |
Clé InChI |
WKAIELYLLMVXGC-DPLJJEAMSA-N |
SMILES isomérique |
COC(=O)/C/1=C(/C=C\C=C/C=C1)\C2=CC=CC=C2 |
SMILES canonique |
COC(=O)C1=C(C=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


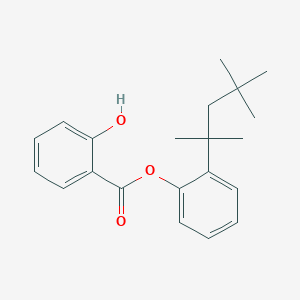
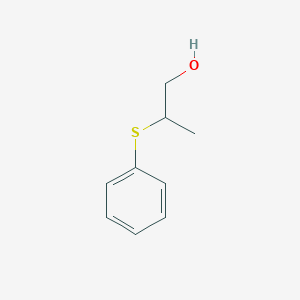
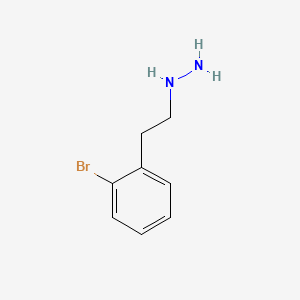
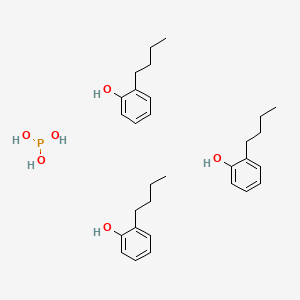
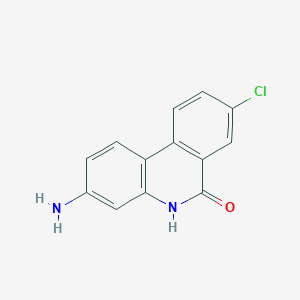
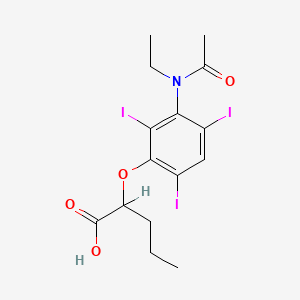
![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)
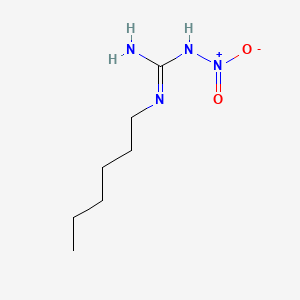
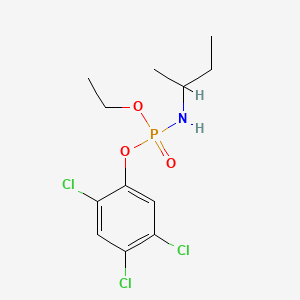
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)

